molecular formula C17H22NO3P B5343567 Diethyl (phenyl(phenylamino)methyl)phosphonate

Diethyl (phenyl(phenylamino)methyl)phosphonate

Cat. No.: B5343567
M. Wt: 319.33 g/mol
InChI Key: IKTPAIHRGPPIDW-UHFFFAOYSA-N
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Description

Diethyl (phenyl(phenylamino)methyl)phosphonate is a useful research compound. Its molecular formula is C17H22NO3P and its molecular weight is 319.33 g/mol. The purity is usually 95%.
The exact mass of the compound diethyl [anilino(phenyl)methyl]phosphonate is 319.13373056 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticorrosion Properties

Diethyl (phenylamino) methyl phosphonate derivatives, including Diethyl(phenyl(phenylamino)methyl)phosphonate (DEPAMP), have been investigated for their anticorrosion properties. These compounds show promise as corrosion inhibitors for carbon steel in hydrochloric acid medium. The study incorporates both experimental methods and theoretical simulations to assess their effectiveness. Atomic Force Microscopy and Molecular Dynamics Simulation methods were utilized, and the study found that these compounds' adsorption on metal surfaces correlates with the Langmuir adsorption isotherm model, indicating their potential as effective corrosion inhibitors (Moumeni et al., 2020).

Enzyme Inhibition and Antiviral Agents

Diethyl [anilino(phenyl)methyl]phosphonate and its derivatives have been identified as structural analogues of natural amino acids, leading to significant attention due to their potential biological activities. These include applications as enzyme inhibitors, antibacterial agents, antitumor agents, and antiviral agents. The synthesis and structural characterization of various derivatives of this compound reveal their potential in medicinal chemistry and pharmacology, especially in the context of enzyme inhibition and combating viral infections (Ouahrouch et al., 2014).

α-Glucosidase Inhibitors

Recent studies have highlighted the synthesis of novel diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates as potent α-glucosidase inhibitors. These compounds were synthesized using a one-pot method and demonstrated significant inhibitory activity against α-glucosidase, an enzyme relevant in the management of diabetes. The study included molecular docking and in vitro screening, suggesting their potential as therapeutic agents in diabetes management (Shaik et al., 2020).

Anticancer Potential

A specific derivative, Diethyl [(3‐phenoxy‐2‐oxo‐4‐phenyl‐azetidin‐1‐yl)‐phenyl‐methyl]‐phosphonate, has been studied for its anticancer activity, especially against acute promyelocytic leukemia. This compound demonstrated the ability to induce cell differentiation and apoptosis, suggesting its potential as a candidate for chemo-differentiation therapy in leukemia treatment. This finding points towards the broader therapeutic applications of these compounds in oncology (Mohammadi et al., 2019).

Properties

IUPAC Name

N-[diethoxyphosphoryl(phenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NO3P/c1-3-20-22(19,21-4-2)17(15-11-7-5-8-12-15)18-16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTPAIHRGPPIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CC=C1)NC2=CC=CC=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.